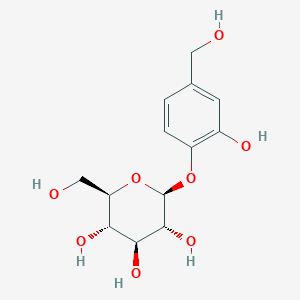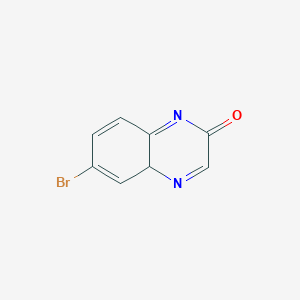![molecular formula C14H16F3N3O6 B12360623 2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-2,4-dioxo-1,3-diazinan-5-il]prop-2-inil}-2,2,2-trifluoroacetamida es un compuesto orgánico complejo que se caracteriza por la presencia de grupos funcionales trifluorometil, hidroxilo y acetamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3-{[1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-2,4-dioxo-1,3-diazinan-5-il]prop-2-inil}-2,2,2-trifluoroacetamida generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del grupo trifluorometil: Esto se puede lograr mediante reacciones de trifluorometilación radical.
Introducción del grupo acetamida: Este paso involucra la reacción de una amina apropiada con anhídrido acético o cloruro de acetilo en condiciones controladas.
Ensamblaje de los anillos oxolan y diazinan: Estos anillos generalmente se construyen mediante reacciones de ciclización que involucran dioles y diaminas adecuados.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3-{[1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-2,4-dioxo-1,3-diazinan-5-il]prop-2-inil}-2,2,2-trifluoroacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El grupo acetamida se puede reducir a una amina.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Generalmente se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir aldehídos o cetonas, mientras que la reducción del grupo acetamida puede producir aminas primarias.
Aplicaciones Científicas De Investigación
N-(3-{[1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-2,4-dioxo-1,3-diazinan-5-il]prop-2-inil}-2,2,2-trifluoroacetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar las interacciones enzimáticas y las vías metabólicas.
Industria: La estabilidad y la reactividad del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-{[1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-2,4-dioxo-1,3-diazinan-5-il]prop-2-inil}-2,2,2-trifluoroacetamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometil puede mejorar la afinidad y selectividad de unión del compuesto, mientras que los grupos hidroxilo y acetamida pueden participar en enlaces de hidrógeno y otras interacciones. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,2,2-Trifluoro-1-(3-hidroxinaftalen-2-il)etanona
- 2,2,2-Trifluoro-1-metil-etil)hidrazina clorhidrato
Singularidad
N-(3-{[1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-2,4-dioxo-1,3-diazinan-5-il]prop-2-inil}-2,2,2-trifluoroacetamida es única debido a su combinación de grupos trifluorometil, hidroxilo y acetamida, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C14H16F3N3O6 |
|---|---|
Peso molecular |
379.29 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide |
InChI |
InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h7-10,21-22H,3-6H2,(H,18,24)(H,19,23,25)/t7?,8-,9+,10+/m0/s1 |
Clave InChI |
FOTNEGTUZRNQFQ-HCZOVWHVSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
SMILES canónico |
C1C(C(OC1N2CC(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


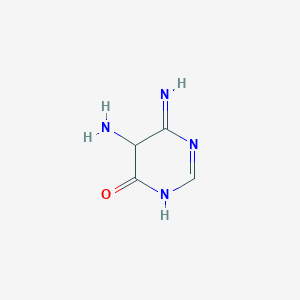
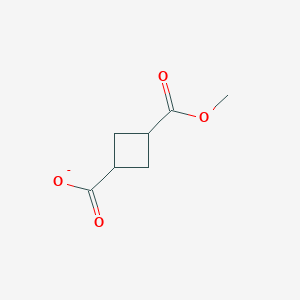
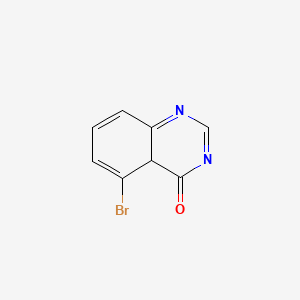
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
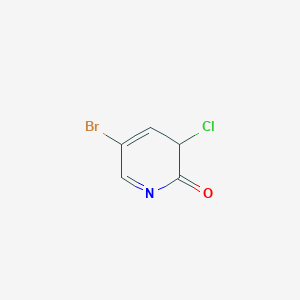
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
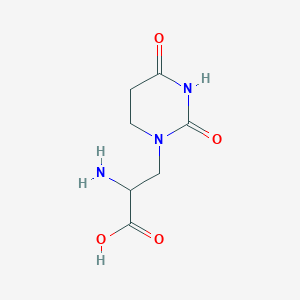
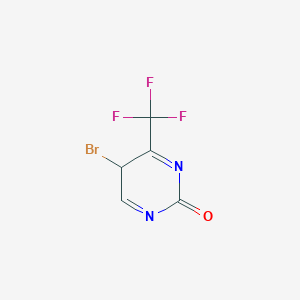
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)


![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
